ETHYL 2-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}ACETATE
Overview
Description
ETHYL 2-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a piperidine ring, and a carbonyl group
Scientific Research Applications
ETHYL 2-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}ACETATE typically involves the esterification of 2-{[(4-methylpiperidino)carbonyl]amino}acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Aminolysis: Reaction with amines to form amides.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases under reflux conditions.
Aminolysis: Requires the presence of an amine and may be catalyzed by a base such as triethylamine.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: 2-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}ACETIC ACID and ethanol.
Aminolysis: Corresponding amides.
Reduction: Alcohol derivatives.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. The piperidine ring and carbonyl group play a crucial role in its binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE
- 2-AMINO-4-OCTADECENE-3-HYDROXY-1-PHOSPHOCHOLINE
Uniqueness
ETHYL 2-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[(4-methylpiperidine-1-carbonyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-10(14)8-12-11(15)13-6-4-9(2)5-7-13/h9H,3-8H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGACHDUMUOKBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCC(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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